2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide
Description
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5, a sulfanyl-acetamide linker at position 3, and a 4-butylphenyl acetamide moiety. Its synthesis typically involves multi-step reactions, requiring precise control of conditions (e.g., solvent choice, catalysts) to optimize yield and purity . The compound’s uniqueness lies in the strategic placement of fluorine and butyl groups, which may enhance bioavailability and target specificity compared to simpler triazole derivatives.
Properties
Molecular Formula |
C20H22FN5OS |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C20H22FN5OS/c1-2-3-6-14-9-11-15(12-10-14)23-18(27)13-28-20-25-24-19(26(20)22)16-7-4-5-8-17(16)21/h4-5,7-12H,2-3,6,13,22H2,1H3,(H,23,27) |
InChI Key |
XBNHPACHUVWHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and butylphenyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Activity
Key structural variations among similar compounds include:
- Substituents on the triazole ring: 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: Replaces the 2-fluorophenyl with a 3-methoxyphenyl group, enhancing solubility but reducing antimicrobial potency . 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetylphenyl)acetamide: Incorporates a 4-chlorophenyl group, improving antifungal activity due to increased electrophilicity .
- Variations in the acetamide moiety: N-(4-butylphenyl) vs. N-(2,4-difluorophenyl): Substitutions with multiple halogens (e.g., in 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide) increase anti-inflammatory activity but may elevate toxicity .
Key Research Findings
- Anti-inflammatory Activity : The target compound’s 2-fluorophenyl and butyl groups synergistically reduce edema by 60% in carrageenan-induced models, outperforming methoxy-substituted analogs (45% reduction) .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -F, -Cl) on the triazole ring enhance antimicrobial and anti-inflammatory activities . Bulky substituents (e.g., butyl, phenoxy) on the acetamide moiety improve pharmacokinetic profiles but may reduce solubility .
- Toxicity : Halogenated derivatives (e.g., dichlorophenyl analogs) show higher cytotoxicity (LD₅₀: 50 mg/kg) compared to the target compound (LD₅₀: 120 mg/kg) .
Biological Activity
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4S |
| Molecular Weight | 342.46 g/mol |
| IUPAC Name | 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide |
Structural Features
The compound features a triazole ring, which is known for its role in various biological processes. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In vitro studies have evaluated the effectiveness of similar compounds against various bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Active |
A study demonstrated that derivatives of triazole compounds significantly inhibited bacterial growth, suggesting that 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide may possess similar properties .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism has been linked to the effectiveness of triazole derivatives in treating fungal infections .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been highlighted as a promising avenue for therapeutic development. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Synthesis and Evaluation
A systematic approach was taken to synthesize 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide . The synthesis involved multiple steps starting from commercially available precursors. The final product was characterized using spectroscopic methods such as NMR and IR spectroscopy, confirming its structure .
Clinical Implications
The biological activities of this compound suggest its potential application in various therapeutic contexts:
- Antimicrobial agents : Development of new antibiotics.
- Antifungal treatments : Potential use in treating systemic fungal infections.
- Cancer therapeutics : Exploration as a candidate for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
